molecular formula C13H16O2 B6229143 2-(3-ethoxyphenyl)cyclopentan-1-one CAS No. 1391347-88-8

2-(3-ethoxyphenyl)cyclopentan-1-one

Cat. No.: B6229143
CAS No.: 1391347-88-8
M. Wt: 204.3
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Description

2-(3-Ethoxyphenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 3-ethoxyphenyl substituent at the 2-position of the cyclopentanone ring. The ethoxy group (-OCH2CH3) at the meta position of the aromatic ring distinguishes it from other derivatives, such as para-substituted methoxy or hydroxy analogs, which are known to influence electronic properties, solubility, and biological activity .

Properties

CAS No.

1391347-88-8

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Directed Regioselectivity

Friedel-Crafts acylation represents a classical approach for introducing acyl groups to aromatic systems. For 3-ethoxyphenyl derivatives, the ethoxy group’s ortho/para-directing nature necessitates careful substrate design to achieve meta-acylation. A modified protocol involves:

  • Substrate Preparation : 3-Ethoxybenzene is treated with cyclopentanoyl chloride in the presence of AlCl₃ under anhydrous conditions.

  • Reaction Optimization : Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) improve yields by mitigating competitive side reactions .

  • Workup and Purification : The crude product is subjected to aqueous extraction (saturated NaHCO₃) and chromatographic purification (EtOAc/hexane, 1:10) .

Key Data :

  • Yield : 60–70% (reported for analogous methoxy derivatives) .

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.23 (t, J = 8.0 Hz, 1H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.85–2.70 (m, 2H, cyclopentanone), 1.40 (t, J = 7.0 Hz, 3H, CH₃) .

    • ¹³C NMR : δ 215.1 (C=O), 159.8 (OCH₂CH₃), 138.2 (aromatic C), 112.4–117.2 (aromatic CH), 63.8 (OCH₂), 42.5–28.3 (cyclopentanone CH₂) .

Bromination-Functionalization Sequence

Adapted from cyclohexanone syntheses , this method leverages bromination at the cyclopentanone α-position, followed by nucleophilic substitution:

  • Bromination : 2-Bromocyclopentanone is prepared via treatment of cyclopentanone with bromine (Br₂) in CCl₄ at 0°C .

  • Grignard Coupling : Reaction of 2-bromocyclopentanone with 3-ethoxyphenylmagnesium bromide in THF at −78°C yields the tertiary alcohol intermediate.

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone .

Key Data :

  • Overall Yield : 45–55% (two-step process).

  • Critical Reaction Parameters :

    • Bromine stoichiometry: 1.1 equivalents to minimize di-bromination .

    • Oxidation time: <1 hour to prevent over-oxidation .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a modern route to access 2-arylcyclopentanones:

  • Boronic Acid Preparation : 3-Ethoxyphenylboronic acid is synthesized via Miyaura borylation of 3-bromoethoxybenzene.

  • Coupling Reaction : 2-Chlorocyclopentanone reacts with the boronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C .

Key Data :

  • Yield : 70–75%.

  • Catalyst Efficiency : Turnover number (TON) >15, confirmed via GC-MS .

Epoxide Ring-Opening Strategy

Inspired by cyclohexanone epoxidation , this method involves:

  • Epoxidation : 2-(3-Ethoxyphenyl)cyclopentene is treated with m-chloroperbenzoic acid (mCPBA) in DCM to form the epoxide.

  • Acid-Catalyzed Rearrangement : HBr-mediated ring-opening generates a bromohydrin, which undergoes oxidation to the ketone .

Key Data :

  • Epoxidation Yield : 85–90% .

  • ¹H NMR of Epoxide Intermediate : δ 3.95 (q, J = 7.0 Hz, 2H, OCH₂), 3.40–3.20 (m, 2H, epoxide CH₂) .

Reductive Amination Followed by Hydrolysis

A multi-step approach derived from arylcyclohexanamine syntheses :

  • Amination : 2-(3-Ethoxyphenyl)cyclopentanone reacts with ammonium acetate and NaBH₃CN to form the secondary amine.

  • Hydrolysis : Treatment with 6M HCl at reflux cleaves the amine to regenerate the ketone .

Key Data :

  • Amine Intermediate Yield : 80–85%.

  • Hydrolysis Efficiency : >95% conversion (monitored via TLC) .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-ethoxyphenyl)cyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacologically Active Cyclopentanones

(E)-2-(4-Methoxybenzylidene)cyclopentan-1-one (A2K10)
  • Structure: Features a 4-methoxybenzylidene group conjugated to the cyclopentanone core.
  • Pharmacological Activity :
    • Demonstrated neuroprotective effects in Alzheimer’s models, improving memory in scopolamine-induced amnesia (Y-maze test) at 10 mg/kg .
    • Showed antiepileptic activity by delaying pentylenetetrazole-induced seizures .
    • Acts as a partial agonist of α7 nicotinic acetylcholine receptors (α7nAChRs), a target for neurological disorders .
Pentagamavunon-1 (PGV-1)
  • Structure: Contains two substituted benzylidene groups (4-hydroxy-3,5-dimethyl and 3-methoxy-4,5-dimethyl) on the cyclopentanone ring.
  • Pharmacological Activity :
    • Exhibits antitumor activity by inhibiting ROS metabolism enzymes and synergizing with gemcitabine in pancreatic cancer models .
    • Higher purity (≥99.8%) and structural rigidity compared to simpler analogs like A2K10.
2-(3-Methylbutyl)cyclopentan-1-one
  • Structure: A non-aromatic derivative with a branched alkyl chain (3-methylbutyl) at the 2-position.
  • Applications : Primarily used in industrial and fragrance formulations due to its stability and low toxicity .

Substituent Effects on Bioactivity

Compound Substituent Position/Type Key Biological Activity Mechanism/Notes
2-(3-Ethoxyphenyl)cyclopentan-1-one 3-ethoxy (meta) on phenyl Not directly reported Predicted to modulate CNS targets via ethoxy’s electron-donating effects .
A2K10 4-methoxy (para) benzylidene Anti-Alzheimer’s, antiepileptic α7nAChR partial agonist; para-substitution enhances resonance stabilization .
PGV-1 4-hydroxy-3,5-dimethyl and 3-methoxy-4,5-dimethyl benzylidene Anticancer ROS enzyme inhibition; synergistic with chemotherapy .
2-(4-Acetylphenyl)cyclopentan-1-one 4-acetylphenyl Structural studies only NMR data available (1H NMR in CDCl3) .
2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one
  • Application : Fragrance ingredient (CAS 84642-57-9).
  • Safety : Rigorous assessments by RIFM confirm safe use in cosmetics within specified limits (e.g., 0.1% in leave-on products) .
2-Heptylidene cyclopentan-1-one
  • Regulatory Status : IFRA standards define acceptable use levels (e.g., 0.02% in fine fragrances) based on sensitization risk .

Q & A

Q. Basic

  • ¹H NMR : The cyclopentanone ring protons appear as multiplet signals between δ 1.5–2.5 ppm. The 3-ethoxyphenyl group shows aromatic protons (δ 6.8–7.4 ppm) and an ethoxy methyl triplet (δ 1.4 ppm) .
  • IR : Strong carbonyl stretch at ~1740 cm⁻¹ (cyclopentanone), C-O-C stretch at ~1250 cm⁻¹ (ethoxy group).
  • Mass Spectrometry : Molecular ion peak at m/z 218 (C₁₃H₁₆O₂), with fragmentation patterns indicating cleavage of the ethoxy group.

What computational strategies predict the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with free energy calculations (MM-PBSA) .
  • QSAR Modeling : Train models using datasets of similar cyclopentanone derivatives to predict toxicity or receptor binding affinity. Include descriptors like logP, polar surface area, and H-bond acceptors.

How can crystallographic data resolve structural ambiguities?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use SHELXL () for structure refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .
  • Hydrogen Bonding Analysis : Apply graph-set analysis () to identify motifs (e.g., C=O···H interactions) influencing crystal packing.

How to address contradictions in reaction yield data during synthesis?

Q. Advanced

  • Design of Experiments (DOE) : Vary parameters (catalyst type, solvent, temperature) systematically. Use ANOVA to identify significant factors. For example, AlCl₃ may outperform FeCl₃ in polar aprotic solvents .
  • Mechanistic Studies : Probe intermediates via in situ FTIR or LC-MS to track side reactions (e.g., over-acylation).

What safety protocols apply to handling this compound?

Q. Basic

  • IFRA Guidelines : Follow limits for analogous compounds (e.g., 2-Heptylidene cyclopentan-1-one, ). Use PPE (gloves, goggles) and work in a fume hood.
  • Toxicity Screening : Conduct Ames tests or zebrafish embryo assays for preliminary hazard assessment .

What in vitro assays assess anti-inflammatory potential?

Q. Advanced

  • COX-2 Inhibition Assay : Measure IC₅₀ values using purified enzyme and colorimetric substrates (e.g., prostaglandin E₂ ELISA). Compare to NSAIDs like ibuprofen .
  • Cytokine Profiling : Treat macrophage cells (RAW 264.7) with LPS and quantify TNF-α/IL-6 via qPCR or multiplex assays.

How to optimize enantiomeric purity for chiral derivatives?

Q. Advanced

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
  • Asymmetric Catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during synthesis to enhance enantiomeric excess (ee > 90%) .

What are the challenges in metabolic pathway analysis?

Q. Advanced

  • In Vitro Models : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Track using UPLC-QTOF-MS .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in animal models.

How does the ethoxy group influence electronic properties?

Q. Advanced

  • DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16) to assess electron-donating effects. Compare to methoxy or chloro analogs .
  • Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals oxidation potentials linked to antioxidant activity.

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